molecular formula C14H10Cl2O3 B6407329 4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid CAS No. 1261913-88-5

4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid

Cat. No.: B6407329
CAS No.: 1261913-88-5
M. Wt: 297.1 g/mol
InChI Key: ZCFZOOMGSOAIBN-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of two chlorine atoms on the phenyl ring and a methoxy group on the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process.

    Industrial Production Methods: In industrial settings, the synthesis may involve large-scale reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Dichlorophenyl)-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-6-8(14(17)18)2-4-11(13)10-5-3-9(15)7-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFZOOMGSOAIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691212
Record name 2',4'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-88-5
Record name 2',4'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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